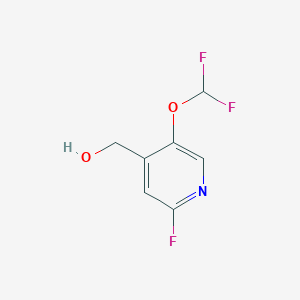
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol
Vue d'ensemble
Description
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, or 5-DFM, is an organic compound with a wide range of applications in scientific research. Its unique structure makes it an attractive target for synthesis and study, as it can be used to investigate a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Hydrogen-Deuterium Exchange Studies : A study by Kheifets et al. (2004) investigated the H-D exchange in fluorinated pyrimidinones, highlighting the role of fluorine atoms in influencing C-H acidity. Although not directly studying (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, this research provides insights into the behavior of similar fluorinated compounds in base-catalyzed conditions (Kheifets, Gindin, & Moskvin, 2004).
Condensation Reactions with Glycerol : Research by Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes, leading to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. While not directly involving (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, it demonstrates the potential of such fluorinated methanols in synthesizing novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Electrochemical Fluorination : A study by Takashi et al. (2005) on the electrochemical fluorination of various ester derivatives, including those of oxolane-2-yl-methanol, provides a context for understanding the electrochemical behavior of fluorinated methanols such as (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol (Takashi, Tamura, & Sekiya, 2005).
Domino Reactions in Organic Synthesis : Zhao et al. (2020) developed a catalyst-free domino reaction using N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, which is structurally related to the subject compound. This research demonstrates the utility of such fluorinated compounds in organic synthesis (Zhao, Wang, Liu, Geng, & Wang, 2020).
Study of Boric Acid Ester Intermediates : Research by Huang et al. (2021) on boric acid ester intermediates provides insights into the behavior of fluorine-containing methanols in complex organic reactions and their structural analyses (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Investigation of Fluorinated Alcohols in Rearrangements : A study by Krow et al. (2004) on the stereoselective synthesis of fluorinated alcohols, including their rearrangements, highlights the potential applications of fluorinated methanols in creating novel chemical structures (Krow, Lin, Moore, Thomas, DeBrosse, Ross, & Ramjit, 2004).
Room-Temperature Fluorination Studies : Research by Stavber and Zupan (1983) on room-temperature fluorination of various compounds, including the formation of fluorinated derivatives, provides context for understanding the reactivity of similar fluorinated methanols (Stavber & Zupan, 1983).
Propriétés
IUPAC Name |
[5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJICZZAFXQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



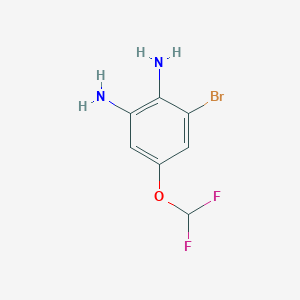
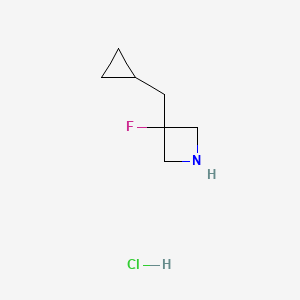
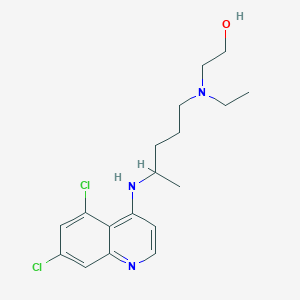
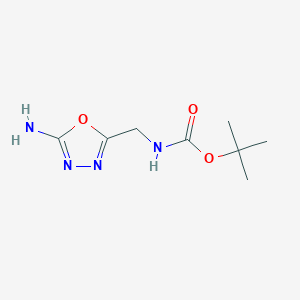
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
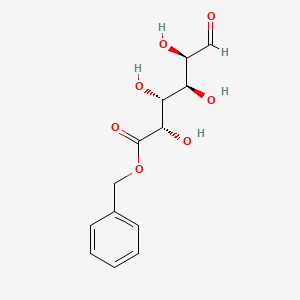
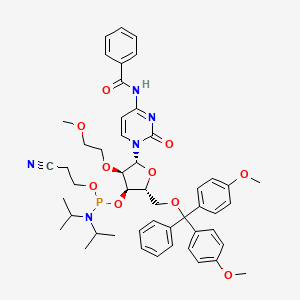
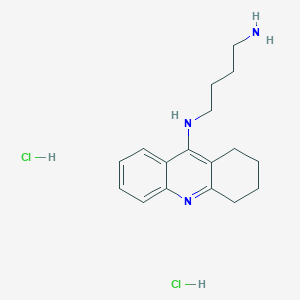
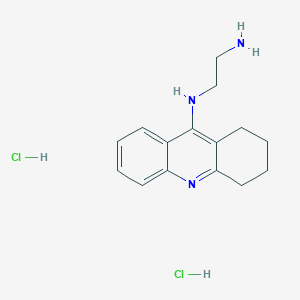
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
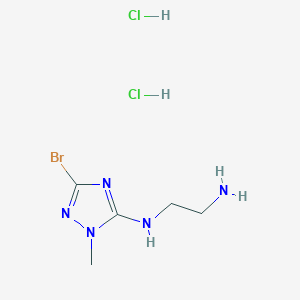
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)